molecular formula C20H24N2O4S B11343613 1-(benzylsulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11343613
M. Wt: 388.5 g/mol
InChI Key: IFLIPCUCUYFXIK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

N-(4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-26-19-9-7-18(8-10-19)21-20(23)17-11-13-22(14-12-17)27(24,25)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23)

InChI Key

IFLIPCUCUYFXIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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